molecular formula C15H10BrClN2O B11792695 4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11792695
M. Wt: 349.61 g/mol
InChI Key: QMJRLLNTWCKZIX-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and a pyrano[4,3-b]pyridine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-component reactions. One efficient method is a one-pot three-component reaction, which includes the use of 2-chloroquinoline-3-carbaldehyde, benzoylacetonitrile, and a suitable catalyst under specific conditions . This method is advantageous due to its high yield and simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The process would be optimized for higher efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The pyrano[4,3-b]pyridine core can be involved in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can produce oxidized forms of the compound.

Scientific Research Applications

4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group, chloro substituent, and pyrano[4,3-b]pyridine core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

4-(3-bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10BrClN2O/c16-10-3-1-2-9(6-10)14-11(7-18)15(17)19-13-4-5-20-8-12(13)14/h1-3,6H,4-5,8H2

InChI Key

QMJRLLNTWCKZIX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC(=CC=C3)Br)C#N)Cl

Origin of Product

United States

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